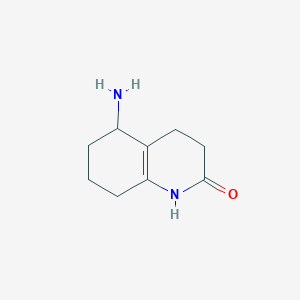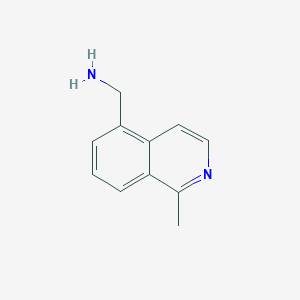
2-(Chloromethyl)-4-(methoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-(methoxymethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloromethyl and methoxymethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-(methoxymethyl)pyridine typically involves the chloromethylation of 4-(methoxymethyl)pyridine. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-4-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine alcohols or amines.
科学的研究の応用
2-(Chloromethyl)-4-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-(methoxymethyl)pyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups. These transformations enable the compound to participate in diverse chemical pathways and exert its effects through the formation of new chemical entities.
類似化合物との比較
2-(Chloromethyl)pyridine: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
4-(Methoxymethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
2-(Chloromethyl)-5-(methoxymethyl)pyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2-(Chloromethyl)-4-(methoxymethyl)pyridine is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide a balance of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-(chloromethyl)-4-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-2-3-10-8(4-7)5-9/h2-4H,5-6H2,1H3 |
InChIキー |
LVKWAUNSWBYJTD-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=NC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(Phenylsulfanyl)methyl]boronic acid](/img/structure/B11913180.png)





![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)

